molecular formula C13H9ClN2O4 B12899759 5-Chloro-2-oxo-1,2-dihydropyridin-3-yl benzo[d]oxazole-3(2H)-carboxylate

5-Chloro-2-oxo-1,2-dihydropyridin-3-yl benzo[d]oxazole-3(2H)-carboxylate

Cat. No.: B12899759
M. Wt: 292.67 g/mol
InChI Key: LCAOVBKSFPWTOB-UHFFFAOYSA-N
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Description

5-Chloro-2-oxo-1,2-dihydropyridin-3-yl benzo[d]oxazole-3(2H)-carboxylate is an organic compound belonging to the class of benzamides. It contains a carboxamido substituent attached to a benzene ring, making it a part of the benzenoids super class

Preparation Methods

The synthesis of 5-Chloro-2-oxo-1,2-dihydropyridin-3-yl benzo[d]oxazole-3(2H)-carboxylate can be achieved through multicomponent reactions. One such method involves the use of salicylaldehydes, malononitrile dimer, and 4-hydroxypyridine-2(1H)-ones in a pyridine-ethanol catalyst/solvent system. This process includes a series of reactions such as Knoevenagel condensation, Michael addition, double Pinner-type reaction cyclization, and isomerization followed by protonation . Industrial production methods may involve similar multistep processes with optimization for large-scale synthesis.

Chemical Reactions Analysis

5-Chloro-2-oxo-1,2-dihydropyridin-3-yl benzo[d]oxazole-3(2H)-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. . Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for drug discovery and development.

Mechanism of Action

The mechanism of action of 5-Chloro-2-oxo-1,2-dihydropyridin-3-yl benzo[d]oxazole-3(2H)-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application .

Comparison with Similar Compounds

Similar compounds to 5-Chloro-2-oxo-1,2-dihydropyridin-3-yl benzo[d]oxazole-3(2H)-carboxylate include other benzamides and pyridinones. These compounds share structural similarities but may differ in their specific functional groups and overall activity. For example, compounds like 2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl derivatives have been studied for their neuroprotective and anti-inflammatory properties .

Properties

Molecular Formula

C13H9ClN2O4

Molecular Weight

292.67 g/mol

IUPAC Name

(5-chloro-2-oxo-1H-pyridin-3-yl) 2H-1,3-benzoxazole-3-carboxylate

InChI

InChI=1S/C13H9ClN2O4/c14-8-5-11(12(17)15-6-8)20-13(18)16-7-19-10-4-2-1-3-9(10)16/h1-6H,7H2,(H,15,17)

InChI Key

LCAOVBKSFPWTOB-UHFFFAOYSA-N

Canonical SMILES

C1N(C2=CC=CC=C2O1)C(=O)OC3=CC(=CNC3=O)Cl

Origin of Product

United States

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